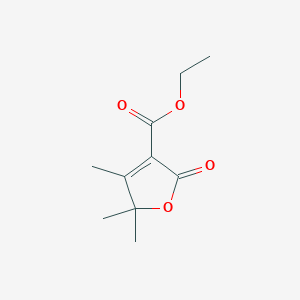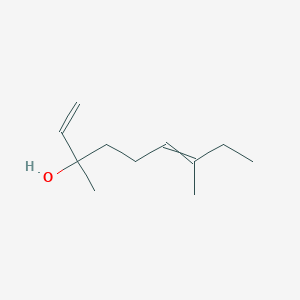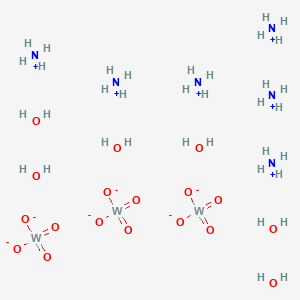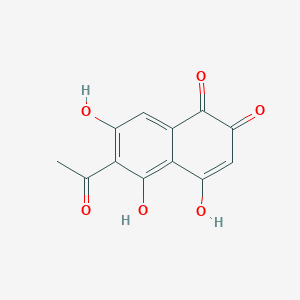
Ethyl 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate, also known as ethyl levulinate, is an organic compound and an ester of levulinic acid. It is a colorless liquid with a fruity odor and is commonly used in the food and fragrance industries. However, in recent years, it has gained attention in the scientific community for its potential applications in various fields, such as biofuels, pharmaceuticals, and polymers.
Mecanismo De Acción
The mechanism of action of Ethyl 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate levulinate is not well understood, but it is believed to involve the interaction of the ester functional group with various biomolecules, such as proteins and enzymes. It has been shown to inhibit the growth of microorganisms, such as bacteria and fungi, by disrupting their cell membrane and/or cell wall.
Biochemical and Physiological Effects:
Ethyl levulinate has been shown to have low toxicity and is generally considered safe for use in various applications. In vitro studies have shown that it has low cytotoxicity and does not induce significant genotoxicity or mutagenicity. In vivo studies have shown that it does not cause significant adverse effects on various organs, such as the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate levulinate in lab experiments is its low toxicity and high biodegradability, which makes it a safer and more sustainable alternative to traditional solvents. It also has a high boiling point and low vapor pressure, which makes it suitable for high-temperature reactions. However, one of the main limitations is its high cost compared to traditional solvents, which may limit its widespread use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of Ethyl 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate levulinate. One potential direction is the optimization of the synthesis method to reduce the cost and improve the yield. Another direction is the investigation of its potential applications in the food and fragrance industries, as well as in the development of new materials, such as bioplastics and biodegradable polymers. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications in the pharmaceutical industry.
Métodos De Síntesis
The synthesis of Ethyl 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate levulinate can be achieved through various methods, including the Fischer esterification of levulinic acid with ethanol, the transesterification of Ethyl 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate acetate with levulinic acid, and the direct esterification of levulinic acid with ethanol in the presence of a catalyst. Among these methods, the Fischer esterification is the most commonly used and involves the reaction of levulinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Aplicaciones Científicas De Investigación
Ethyl levulinate has been investigated for its potential applications in various fields, including biofuels, pharmaceuticals, and polymers. In the biofuel industry, it can be used as a renewable and sustainable alternative to fossil fuels due to its high energy density and low toxicity. In the pharmaceutical industry, it has been shown to exhibit antimicrobial, antifungal, and anti-inflammatory properties, making it a potential candidate for the development of new drugs. In the polymer industry, it can be used as a monomer for the synthesis of biodegradable and sustainable polymers.
Propiedades
IUPAC Name |
ethyl 4,5,5-trimethyl-2-oxofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-5-13-8(11)7-6(2)10(3,4)14-9(7)12/h5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTNXBWTCYIISE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(OC1=O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482892 |
Source


|
| Record name | Ethyl 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate | |
CAS RN |
13156-09-7 |
Source


|
| Record name | Ethyl 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Chloro-4-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B80256.png)





![2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium](/img/structure/B80263.png)






